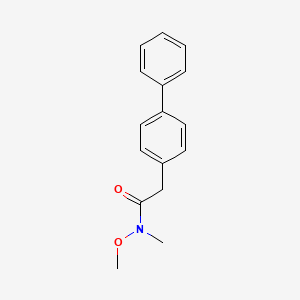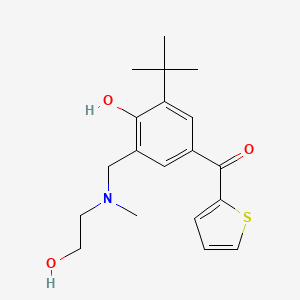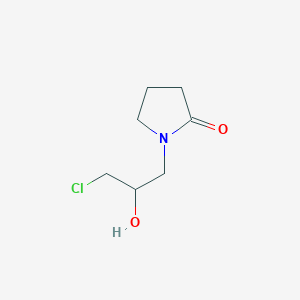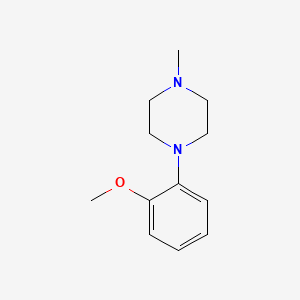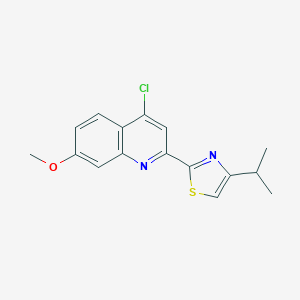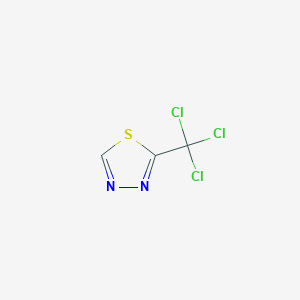![molecular formula C10H13NO3S B8597821 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide](/img/structure/B8597821.png)
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide is a chemical compound with a unique structure that combines a cyclopropane ring with a sulfonamide group and a hydroxyphenylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with hydroxyphenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the hydroxyphenylmethanol. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amides.
Wissenschaftliche Forschungsanwendungen
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyphenylmethyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide can be compared with other similar compounds, such as:
Cyclopropanesulfonamide: Lacks the hydroxyphenylmethyl group, resulting in different chemical and biological properties.
Hydroxyphenylmethylsulfonamide: Lacks the cyclopropane ring, affecting its stability and reactivity.
Phenylmethylcyclopropanesulfonamide: Lacks the hydroxy group, altering its potential interactions with biological targets.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H13NO3S |
|---|---|
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C10H13NO3S/c11-15(13,14)10(6-7-10)9(12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13,14) |
InChI-Schlüssel |
WXKRSDODIKGTTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(C2=CC=CC=C2)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

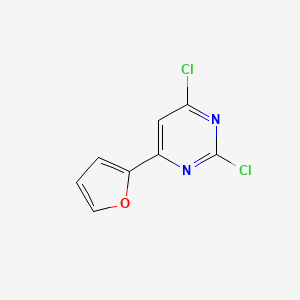
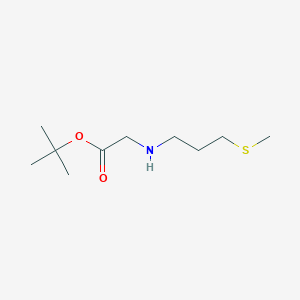
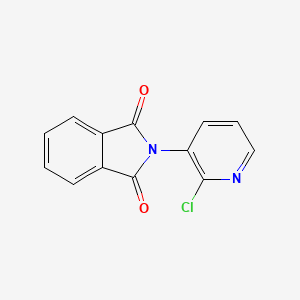
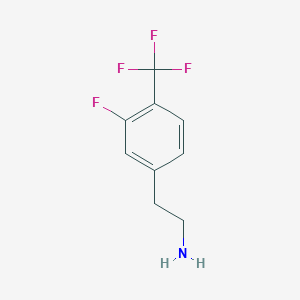
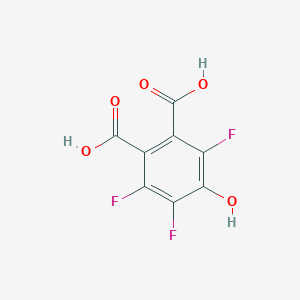
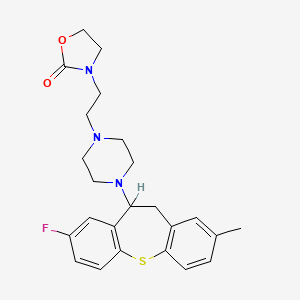
![tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8597804.png)
